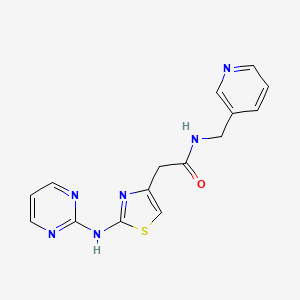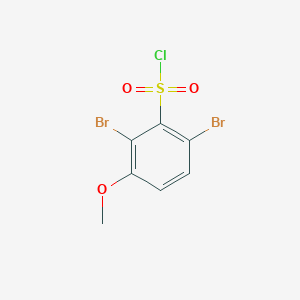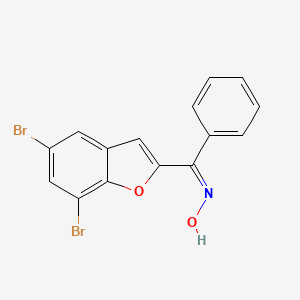![molecular formula C19H25NO B2471098 N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMID CAS No. 391220-92-1](/img/structure/B2471098.png)
N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
N-(Adamantanylethyl)benzamide can be synthesized from 1-adamantyl nitrate. The reactions are carried out in sulfuric acid media . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamide, a component of N-(adamantanylethyl)benzamide, has been determined in the gas phase by electron diffraction using results from quantum chemical calculations .Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical and Chemical Properties Analysis
Most amides, including N-(Adamantanylethyl)benzamide, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass .Wissenschaftliche Forschungsanwendungen
Anti-Dengue-Virus-Aktivität
Die Verbindung wurde synthetisiert und auf ihre potenzielle Anti-Dengue-Virus-Aktivität untersucht . Die Studie konzentrierte sich auf die Synthese von dual wirkenden Hybriden, die strukturelle Merkmale bekannter Dengue-Virus-(DENV)-Inhibitoren, Amantadin und Benzsulfonamid-Derivate, umfassen . Die Verbindung zeigte eine signifikante Anti-DENV-Serotyp-2-Aktivität und geringe Zytotoxizität .
Synthese von antiviralen Medikamenten
Adamantan-Derivate, einschließlich „N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMID“, wurden bei der Synthese von antiviralen Medikamenten verwendet . Diese Medikamente wurden entwickelt, um verschiedene Viruserkrankungen zu bekämpfen.
Synthese von neurotropen Medikamenten
Neben antiviralen Medikamenten wurden Adamantan-Derivate auch bei der Synthese von neurotropen Medikamenten verwendet . Diese Medikamente sind darauf ausgelegt, das Nervensystem anzugreifen und können zur Behandlung einer Vielzahl von neurologischen Erkrankungen eingesetzt werden.
Synthese von polyfunktionellen Derivaten
“this compound” wurde als Ausgangsmaterial für die Synthese neuer polyfunktioneller Derivate verwendet . Diese Verbindungen könnten als Bausteine für die Synthese von konformationsgebundenen Peptidomimetika betrachtet werden .
Synthese von Inhibitoren
Die Chan-Lam-Reaktion, die die Verwendung von „this compound“ beinhaltet, wurde verwendet, um viele Medikamente zu erhalten, wie z. B. Inhibitoren von Succinat-Cytochrom-C-Reduktase und Retinsäure-4-Hydroxylase (CYP26) .
Synthese von β3-adrenergen Rezeptoragonisten
Die Chan-Lam-Reaktion wurde auch zur Synthese von β3-adrenergen Rezeptoragonisten verwendet . Diese Agonisten werden zur Behandlung von Erkrankungen wie Fettleibigkeit und Diabetes eingesetzt.
Wirkmechanismus
Target of Action
The primary target of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is speculated to be the non-structural protein DENV NS2B/NS3 protease of the dengue virus . This protein plays a crucial role in the life cycle of the virus, making it a promising target for antiviral agents .
Mode of Action
N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is believed to interact with its target by inhibiting the uncoating step in the virus life cycle and/or blocking virus penetration into the host cell . This interaction disrupts the normal function of the DENV NS2B/NS3 protease, thereby inhibiting the replication of the virus .
Biochemical Pathways
It is known that the compound interferes with the replication cycle of the dengue virus . By inhibiting the DENV NS2B/NS3 protease, N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE prevents the virus from successfully replicating within host cells .
Pharmacokinetics
The compound’s adamantane structure suggests it may have good bioavailability due to the lipophilic nature of adamantane derivatives
Result of Action
The result of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE’s action is the inhibition of the dengue virus replication within host cells . By preventing the virus from replicating, N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE can potentially halt the progression of the disease caused by the virus .
Action Environment
The action of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is likely influenced by various environmental factors. For instance, the pH and temperature of the host organism’s body can impact the compound’s stability and efficacy . Additionally, the presence of other molecules in the body can potentially affect the compound’s ability to reach and interact with its target
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that adamantane derivatives have shown potential in interacting with various enzymes and proteins
Cellular Effects
Some adamantane derivatives have shown anti-Dengue Virus activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that adamantane derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-13(20-18(21)17-5-3-2-4-6-17)19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,13-16H,7-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDQILPBGXQVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-{2-[2-(4-oxo-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidi no[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate](/img/structure/B2471017.png)
![1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2471018.png)


![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)
![Ethyl 4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2471024.png)


![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2471031.png)
![5-(3-Oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2471032.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471033.png)



